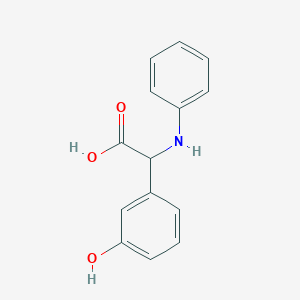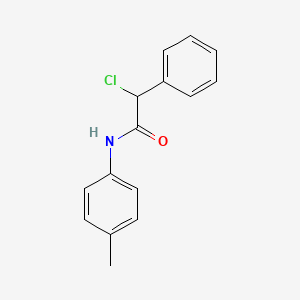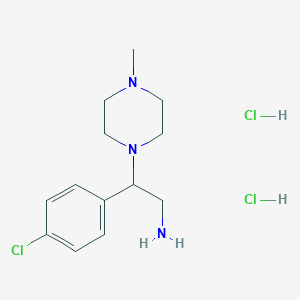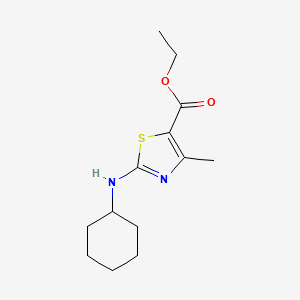
3,5-Bis(perfluorobutyl)pyrazole
Descripción general
Descripción
3,5-Bis(perfluorobutyl)pyrazole, or 3,5-BFPP, is an organofluorine compound with a wide range of applications in laboratory experiments. It is a highly stable, non-toxic, and low-cost compound, making it an attractive choice for many research applications. 3,5-BFPP is a versatile compound, with the potential to be used in a variety of fields, ranging from biochemistry and physiology to materials science and engineering.
Aplicaciones Científicas De Investigación
Structural Analysis and Properties
The structure and properties of pyrazole derivatives, including those similar to 3,5-bis(perfluorobutyl)pyrazole, have been extensively studied. For example, the X-ray molecular structure of 3,5-bis(trifluoromethyl)pyrazole, a related compound, was determined to form tetramers through N–H···N hydrogen bonds, highlighting the potential for dynamic disorder in similar compounds. This research provides insight into the molecular geometry and intermolecular interactions of pyrazole derivatives, which is critical for understanding their applications in various fields such as materials science and chemistry (Alkorta, Elguero, Donnadieu, Etienne, Jaffart, Schagen, & Limbach, 1999).
Application in Lithium-Ion Batteries
Pyrazole derivatives have been investigated for their application in lithium-ion batteries (LIBs). A novel methylated pyrazole derivative was synthesized and characterized for high-voltage LIB applications, demonstrating improved cycling performance of NMC111||graphite cells. This research underscores the potential of pyrazole derivatives, including this compound, in enhancing the performance of LIBs through smart molecular design (von Aspern, Grünebaum, Diddens, Pollard, Wölke, Borodin, Winter, & Cekic‐Laskovic, 2020).
Coordination Chemistry and Catalysis
The coordination chemistry of pyrazole derivatives is significant for the synthesis of metal complexes with potential applications in catalysis. For instance, square-planar tetranuclear silver and gold clusters were synthesized using a pyrazole-linked bis(N-heterocyclic carbene) ligand. These complexes were intensely luminescent and characterized by various spectroscopic methods, indicating their potential use in luminescence-based applications and catalysis (Chen, 2007).
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets .
Mode of Action
Pyrazole derivatives, in general, are known to exhibit diverse functionality and stereochemical complexity, which may influence their reactivity and interaction with biological targets .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a wide range of physiological and pharmacological activities .
Result of Action
Pyrazole derivatives have been associated with a variety of physiological and pharmacological activities .
Action Environment
The structure of pyrazole derivatives can translate into changes in properties, potentially affecting their reactivity and biological activities .
Propiedades
IUPAC Name |
3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H2F18N2/c12-4(13,6(16,17)8(20,21)10(24,25)26)2-1-3(31-30-2)5(14,15)7(18,19)9(22,23)11(27,28)29/h1H,(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMELLBIIOURRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H2F18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B3075287.png)








![N-(3,5-dimethylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide](/img/structure/B3075356.png)
![4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Hydrochloride](/img/structure/B3075358.png)
![[3-Oxo-1-(thien-2-ylmethyl)piperazin-2-yl]acetic acid](/img/structure/B3075375.png)
amine hydrochloride](/img/structure/B3075377.png)